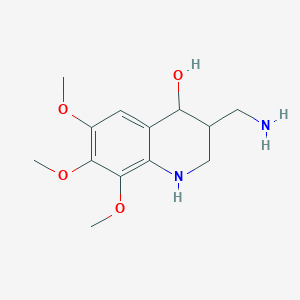

3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol

Description

3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative characterized by a partially saturated quinoline core, a hydroxyl group at position 4, an aminomethyl substituent at position 3, and three methoxy groups at positions 6, 7, and 6. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. The compound’s tetrahydroquinoline scaffold is associated with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects, as observed in related quinoline derivatives .

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

3-(aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |

InChI |

InChI=1S/C13H20N2O4/c1-17-9-4-8-10(13(19-3)12(9)18-2)15-6-7(5-14)11(8)16/h4,7,11,15-16H,5-6,14H2,1-3H3 |

InChI Key |

LOPQPMSGVCSHAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(C(CN2)CN)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the aminomethyl and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents. The industrial methods aim to achieve high yields, consistent quality, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.

Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups and properties.

Scientific Research Applications

3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methoxy groups may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The following table highlights structural differences between the target compound and key analogs:

Key Observations:

- The tetrahydroisoquinoline analogs (e.g., ) differ in nitrogen position, affecting electronic properties and target interactions.

Physicochemical Properties

Notes:

- The target’s high LogP reflects its trimethoxy groups, which may necessitate formulation as a salt or prodrug for improved bioavailability.

- The hydrochloride salt of 6,7-dimethoxy-THIQ-4-ol demonstrates how salt formation can enhance solubility, a strategy applicable to the target compound.

Biological Activity

The compound 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a member of the tetrahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

The presence of multiple methoxy groups and an amino methyl group in its structure suggests potential interactions with various biological targets.

Antiproliferative Effects

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC Values : Research has shown that certain derivatives can have IC values as low as 0.20 µM against human tumor xenografts, demonstrating potent antiproliferative effects .

The biological activity of this compound may involve several mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Compounds in this class have been identified as HDAC inhibitors, which play a crucial role in regulating gene expression associated with cancer proliferation .

- Inhibition of Survival Pathways : Some studies suggest that these compounds can disrupt survival signaling pathways in cancer cells by inhibiting key proteins such as ERK and AKT .

Neuroprotective Properties

In addition to anticancer properties, tetrahydroquinoline derivatives have shown promise in neuroprotection. Research indicates that they may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups. Antioxidants are crucial in mitigating oxidative stress-related damage in various diseases.

Study on Antiproliferative Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that the introduction of different substituents influenced their antiproliferative activity significantly. The most active compounds exhibited IC values ranging from 0.20 µM to 1.90 µM across different cancer cell lines .

Neuroprotective Effects

In a separate investigation focusing on neuroprotection, tetrahydroquinoline derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results indicated a significant reduction in cell death rates when treated with these compounds compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.